1-Oxa-8-azaspiro[4.5]decan-7-one
Description
1-Oxa-8-azaspiro[4.5]decan-7-one is a bicyclic compound featuring a spirocyclic framework with oxygen and nitrogen heteroatoms. Its structure consists of a tetrahydrofuran ring fused to a piperidone ring via a spiro carbon atom. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been explored as M1 muscarinic agonists for the symptomatic treatment of Alzheimer’s disease . Additionally, its analogs have been investigated as selective sigma-1 (σ1) receptor ligands for brain imaging applications . The compound’s synthesis often involves multicomponent reactions, such as the coupling of morpholine with 1-oxa-8-azaspiro[4.5]decane hydrochloride under specific conditions , and its hydrochloride salt derivatives are commercially available for research purposes .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C8H13NO2/c10-7-6-8(3-4-9-7)2-1-5-11-8/h1-6H2,(H,9,10) |
InChI Key |
NVMROKGVERWKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC(=O)C2)OC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Oxo-3,8-diazaspirodecane Derivatives with Phenylalkane Derivatives
Method Description: According to a patented process (US5118687A), 1-oxa-8-azaspiro[4.5]decan-7-one derivatives can be prepared by reacting a 2-oxo-3,8-diazaspirodecane derivative with a phenylalkane derivative bearing a leaving group (halogen, mesyloxy, or tosyloxy) in an inert organic solvent.
-
- Solvents: Aliphatic alcohols (ethanol, isopropanol), aromatic hydrocarbons (toluene, chlorobenzene), ethers (dioxane, dibutyl ether), amides (DMF, DMAc), ketones (acetone, methyl ethyl ketone).
- Base: Inorganic carbonates or tertiary amines (triethylamine, pyridine) to neutralize liberated acid.
- Temperature: Room temperature to reflux.
- Atmosphere: Inert gas (nitrogen or argon).
- Catalysts: Alkali metal iodides may be used to enhance reaction rates.
Mechanism: The nucleophilic nitrogen of the diazaspiro compound attacks the electrophilic carbon of the phenylalkane derivative, displacing the leaving group and forming the spirocyclic system.
Outcome: The reaction yields 1-oxa-8-azaspiro[4.5]decan-7-one derivatives, which can be isolated as acid addition salts or converted to free base or quaternary ammonium salts as needed.
Copper-Catalyzed Difluoroalkylation and Dearomatizing Cyclization
Method Description: A modern approach involves copper-catalyzed radical difluoroalkylation of N-benzylacrylamides followed by intramolecular dearomatizing cyclization to form the spirocyclic core.
-
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-phenanthroline (20 mol%)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Time: 12 hours
-
- Generation of difluoroalkyl radicals by Cu(I) catalysis.
- Radical addition to the acrylamide double bond.
- Intramolecular cyclization via dearomatization to form the spirocyclic framework.
Yield: Up to 85% for derivatives with electron-withdrawing substituents.
Diastereoselective Tandem Cyclization via Palladium and Gold Catalysis
Method Description: Diastereoselective gold and palladium relay catalytic tandem cyclization reactions starting from enynamides and vinyl benzoxazinanones have been reported to construct 2-oxa-7-azaspiro[4.5]decane frameworks, closely related to 1-oxa-8-azaspiro[4.5]decan-7-one.
-
- Catalysts: Gold and palladium complexes.
- Process: Formation of furan-derived azadiene intermediates followed by [2 + 4] cycloaddition with palladium-π-allyl dipoles.
Outcome: High stereocontrol and efficient spirocycle formation.
Acid- or Base-Mediated Cyclization of Suitable Precursors
Method Description: Cyclization of 4-ethynyl-4-hydroxypiperidine derivatives under acidic or basic conditions can yield 1-oxa-8-azaspiro[4.5]decan-7-one derivatives.
-
- Acidic medium: Often dry hydrogen halides in inert solvents such as ethers or carboxylic acids.
- Basic medium: Suitable bases that promote cyclization without decomposing sensitive groups.
Notes: The choice of medium influences the substituents and the nature of the nitrogen functionality in the final compound.
Data Table Summarizing Preparation Methods
Research Outcomes and Analysis
The patented method (US5118687A) provides a robust synthetic route with flexibility in substituents, enabling the preparation of various derivatives for pharmacological evaluation.
Copper-catalyzed radical difluoroalkylation offers an efficient and high-yielding route to fluorinated analogs, which are valuable in medicinal chemistry for improving metabolic stability and bioavailability.
Tandem catalytic cyclizations allow for stereoselective synthesis, important for biological activity optimization.
Acid/base cyclization methods provide straightforward access to the core spiro structure but may require careful control of conditions to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-7-one involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been studied as an M1 muscarinic agonist, where it binds to muscarinic receptors and modulates their activity. This interaction can influence various cellular pathways, leading to effects such as improved cognitive function and reduced symptoms of neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
The following table summarizes key structural and functional differences between 1-Oxa-8-azaspiro[4.5]decan-7-one and related spirocyclic compounds:
Structural and Functional Insights
- Heteroatom Positioning : The placement of oxygen (oxa) and nitrogen (aza) atoms significantly influences bioactivity. For example, 1-Oxa-8-azaspiro[4.5]decan-7-one’s M1 agonist activity is attributed to its resemblance to muscarone’s tetrahydrofuran moiety , whereas 1-thia-4-azaspiro[4.5]decane derivatives exhibit anticancer properties due to sulfur’s electron-withdrawing effects .
- Substituent Effects : Fluorine substitutions in 8-azaspiro[4.5]decane derivatives enhance metabolic stability and binding affinity for targets like Mycobacterium tuberculosis enzymes .
- Salt Forms : Hydrochloride salts of spiro compounds (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride) improve solubility for pharmacological applications .
Pharmacological Profiles
- 1-Oxa-8-azaspiro[4.5]decan-7-one: Demonstrates nanomolar affinity for σ1 receptors (Ki = 2.3–8.7 nM), making it a candidate for neuroimaging .
- 1-Thia-4-azaspiro[4.5]decane Derivatives : Exhibit IC50 values of 12–45 µM against human cancer cell lines (e.g., HepG2), with thiazolopyrimidine analogs showing enhanced cytotoxicity .
- 7-Azaspiro[4.5]decane Carboxylic Acids : Act as GABA analogs, though their exact neurological efficacy remains under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
